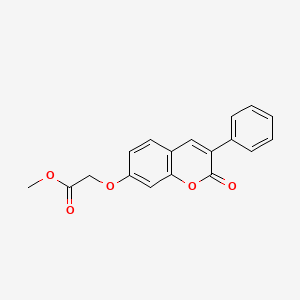

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the molecular formula C18H14O5 . It has a molecular weight of 310.3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The 1H NMR spectra of the synthesized compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons .Scientific Research Applications

Synthetic Chemistry and Methodologies

One-Pot Synthesis and Spectral Analyses : A study detailed the synthesis of compounds via a one-pot strategy, focusing on spectral analyses and crystal structures, which shares a methodological similarity with the potential synthetic pathways for "Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate" (Ahmed et al., 2016).

Catalysis and Reaction Mechanisms : Research on palladium-catalyzed methylation of aryl C-H bonds using peroxides offers insights into reaction mechanisms that could be relevant for modifying "Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate" or similar compounds (Zhang et al., 2008).

Potential Biological Applications

Enzyme Modulation : A study exploring allosteric modifiers of hemoglobin indicated the design and synthesis of compounds that could influence hemoglobin's oxygen affinity, demonstrating the potential for "Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate" or derivatives in biological modulation (Randad et al., 1991).

Histochemical Techniques : The development of new reagents for demonstrating tissue oxidase could potentially involve derivatives of "Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate," considering the compound's structural complexity and potential reactivity (Burstone, 1959).

properties

IUPAC Name |

methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-17(19)11-22-14-8-7-13-9-15(12-5-3-2-4-6-12)18(20)23-16(13)10-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLYLZUZFSIAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2945701.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)